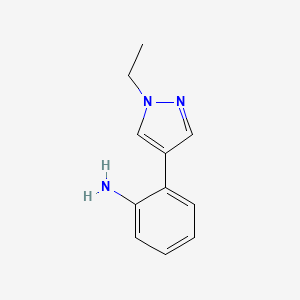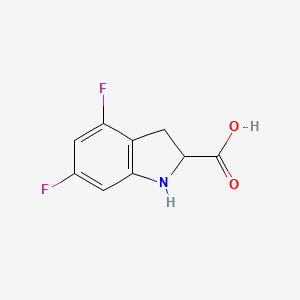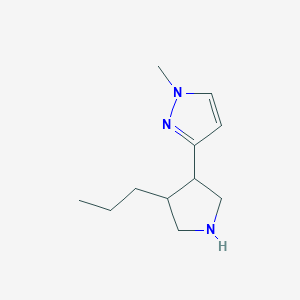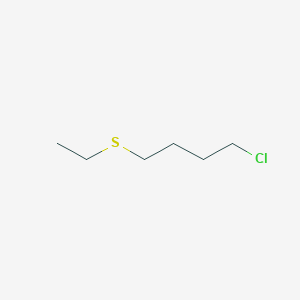![molecular formula C10H20N2O B13198787 3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective, making it suitable for producing valuable bicyclic scaffolds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as alkylated or acylated amines and oxidized alcohols.
Aplicaciones Científicas De Investigación
3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol
- 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Uniqueness
3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its bicyclic structure provides rigidity and stability, making it a valuable scaffold for drug design and synthesis.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
3-(1-aminopropan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-7(6-11)10(13)4-8-2-3-9(5-10)12-8/h7-9,12-13H,2-6,11H2,1H3 |
Clave InChI |
NFNXMTRUFLGOHL-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1(CC2CCC(C1)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)




![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)


![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)

![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)

